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Description
7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide is a chemical compound offered for research and development purposes. This coumarin derivative is part of a well-studied class of compounds that serve as key precursors and core structures in the design of advanced fluorescent molecular probes. The primary research value of this compound lies in its potential application for detecting biologically relevant reactive species. Structurally similar coumarin-3-carboxamide compounds have been successfully developed into non-fluorescent probes that, upon reaction with specific targets such as hydroxyl radicals ( · OH), are converted into highly fluorescent 7-hydroxylated products. This mechanism enables the quantification of these short-lived radicals, which is crucial for understanding oxidative stress, radiation-induced biological damage, and the molecular basis of DNA breakage. Furthermore, the 7-hydroxycoumarin-3-carboxamide structure can be functionalized to create probes for other analytes, such as hydrogen peroxide (H 2 O 2 ), by incorporating recognition groups that operate via a photoinduced electron transfer (PET) controlled fluorescence "off-on" switching mechanism. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.
Structure
3D Structure
Interactive Chemical Structure Model
Properties
IUPAC Name
7-hydroxy-2-oxo-N-propylchromene-3-carboxamide
Source
Details
Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Synthetic Methodologies for 7 Hydroxy 2 Oxo N Propyl 2h Chromene 3 Carboxamide and Related Analogues
Retrosynthetic Analysis of 7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide
A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, readily available starting materials. The primary disconnection point is the robust amide bond, which simplifies the molecule into two key fragments: the coumarin (B35378) core, specifically 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid or a reactive derivative thereof, and the simple primary amine, N-propylamine.
Further disconnection of the 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid core points towards a Knoevenagel condensation reaction. wikipedia.org This powerful carbon-carbon bond-forming reaction suggests that the coumarin ring can be constructed from a substituted salicylaldehyde (B1680747)—in this case, 2,4-dihydroxybenzaldehyde (B120756)—and a molecule containing an active methylene (B1212753) group. This strategic breakdown forms the basis for the synthetic methodologies discussed in the subsequent sections.
Synthesis of Key Precursors for 2H-Chromene-3-Carboxamides
The successful synthesis of the target carboxamide hinges on the efficient preparation of its constituent precursors. This involves the construction of the heterocyclic coumarin carboxylic acid, its activation into a more reactive form, and the sourcing of the requisite amine.
Synthesis of 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid
The formation of the 7-hydroxycoumarin-3-carboxylic acid scaffold is a critical step, achievable through several established synthetic protocols.
The Knoevenagel condensation provides an efficient route to the coumarin nucleus. A particularly effective approach involves the reaction of 2,4-dihydroxybenzaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Meldrum's acid is known for its high acidity and reactivity, making it an excellent choice for this condensation. researchgate.net The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and proceeds via the formation of a benzylidene intermediate, which subsequently undergoes intramolecular cyclization and elimination to yield the coumarin ring system. The reaction can often be performed in water or other green solvents, sometimes requiring heat to proceed to completion. researchgate.net
Table 1: Knoevenagel Condensation for Coumarin Synthesis
Reactant 1
Reactant 2
Catalyst/Conditions
Product
2,4-Dihydroxybenzaldehyde
Meldrum's Acid
Piperidine, Ethanol, Reflux
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
An alternative and widely used method for synthesizing the carboxylic acid moiety involves a two-step process starting with a Knoevenagel condensation between 2,4-dihydroxybenzaldehyde and a dialkyl malonate, such as diethyl malonate or dimethyl malonate. chemicalbook.comnih.govnih.gov This reaction, typically catalyzed by a base like piperidine in a solvent such as methanol, yields the corresponding alkyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. chemicalbook.com The subsequent step is the hydrolysis of this ester intermediate. This is generally achieved under acidic or basic conditions. For instance, refluxing the ester with a mixture of hydrochloric acid and acetic acid effectively cleaves the ester bond to afford the desired 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid in high yield. nih.gov
Preparation of Reactive Acyl Halide Intermediates (e.g., 7-Hydroxy-2-oxo-2H-chromene-3-carbonyl Chloride)
To facilitate the final amidation step, the carboxylic acid is typically converted into a more reactive acyl derivative, most commonly an acyl chloride. This transformation is readily accomplished by treating 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with a standard chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this purpose. nih.govorgsyn.org The reaction is usually performed in an inert solvent, and the resulting 7-hydroxy-2-oxo-2H-chromene-3-carbonyl chloride is often used immediately in the next step without extensive purification due to its reactivity. nih.gov
Sourcing and Preparation of N-Propylamine
N-Propylamine is a common and commercially available primary amine. For synthetic purposes, it is typically sourced from chemical suppliers. It is a colorless, volatile liquid at room temperature. In a laboratory setting where commercial sourcing is not an option, N-propylamine can be prepared through various classical methods, such as the Gabriel synthesis with 1-bromopropane (B46711) and potassium phthalimide, followed by hydrazinolysis, or the reduction of propionitrile (B127096) or propanamide. However, given its widespread availability, direct purchase is the most practical and common approach.
Direct Synthetic Routes to this compound
Direct synthesis of the target compound can be achieved through various methodologies, each offering distinct advantages in terms of reaction conditions, yield, and substrate scope.
Amidation Reactions Utilizing Carboxylic Acid Chlorides with Amines
A conventional and reliable method for forming the amide bond in this compound is the reaction of the corresponding carboxylic acid chloride with propylamine (B44156). This method typically involves the initial conversion of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid to its more reactive acid chloride derivative, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with propylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, yields the desired N-propyl amide. This approach is widely applicable for the synthesis of various N-substituted coumarin-3-carboxamides.
Coupling Reactions of 2H-Chromene-3-carboxylic Acid Derivatives with Primary Amines (e.g., Baylis–Hillman Methodology)
The Baylis-Hillman reaction provides a versatile route to functionalized molecules and can be adapted for the synthesis of coumarin derivatives. This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). For the synthesis of the 2H-chromene core, a substituted 2-hydroxybenzaldehyde can be reacted with an appropriate acrylate. Subsequent transformations of the resulting Baylis-Hillman adduct can lead to the formation of the 2H-chromene-3-carboxylic acid scaffold. This acid can then be coupled with propylamine using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to afford this compound. The Baylis-Hillman methodology is advantageous due to its atom economy and the creation of densely functionalized products.
Reflux Condensation Reactions of Esters with Amines
Another direct approach is the reflux condensation of an ester derivative of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, such as the ethyl or methyl ester, with propylamine. This aminolysis reaction is typically carried out by heating the reactants in a suitable solvent. While this method is straightforward, it can sometimes require harsh conditions and may result in lower yields compared to other methods. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate, a related amine, has been shown to be complex, sometimes leading to ring-opening and the formation of side products like salicylaldehyde azine. Careful control of reaction conditions is therefore crucial for achieving the desired N-propyl amide.
Enzymatic Synthesis Strategies for Coumarin Carboxamide Derivatives
Biocatalysis offers a greener and milder alternative for the synthesis of coumarin carboxamide derivatives. Lipases, such as Lipase TL IM from Thermomyces lanuginosus, have been successfully employed to catalyze the amidation of coumarin carboxylate methyl derivatives with various amines. This enzymatic approach is characterized by mild reaction conditions, short reaction times, and reduced environmental impact. The synthesis would first involve the formation of a coumarin carboxylate ester, which is then subjected to the lipase-catalyzed amidation with propylamine. The reaction yield can be optimized by controlling parameters such as temperature, with a maximum yield often observed around 50 °C. This strategy represents a promising and sustainable route to this compound.
Synthetic Strategies for Analogous 2H-Chromene-3-Carboxamide Derivatives with Varied N-Substituents
The synthetic methodologies described above can be readily adapted to generate a diverse library of 2H-chromene-3-carboxamide derivatives with various substituents on the amide nitrogen.
Diversification at the N-Alkyl Moiety
The diversification of the N-alkyl moiety is most commonly achieved by employing a range of primary and secondary amines in the final amidation or coupling step. This allows for the introduction of various alkyl, aryl, and heterocyclic groups at the N-position, enabling the exploration of structure-activity relationships for potential biological applications.
Synthetic Method
Starting Materials
Key Reagents/Catalysts
General Applicability
Amidation via Acid Chlorides
7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, Various amines
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Base
Broad applicability for diverse amines.
Coupling Reactions
2H-Chromene-3-carboxylic acid derivatives, Various amines
DCC, HATU,
Exploration of Aromatic and Heterocyclic Amine Coupling Partners
The versatility of the amide synthesis allows for the incorporation of a wide range of aromatic and heterocyclic amines, leading to a diverse library of N-substituted 7-hydroxy-2-oxo-2H-chromene-3-carboxamide analogues. The methodologies typically employ standard peptide coupling conditions, which are known for their efficiency and mildness, making them suitable for the coumarin scaffold which can be sensitive to harsh reaction conditions.
A common and effective method for coupling 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with aromatic amines involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). For example, the synthesis of 7-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide was successfully achieved by reacting 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with aniline (B41778) in dry dimethylformamide (DMF). acs.orgnih.gov The reaction is facilitated by EDCI and HOBt, and it proceeds overnight at room temperature under an inert atmosphere. acs.orgnih.gov This methodology is broadly applicable to a variety of substituted anilines, allowing for the synthesis of derivatives with diverse electronic and steric properties on the N-aryl ring. mdpi.com
The general reaction scheme can be represented as:
7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid + Ar-NH₂ → (EDCI, HOBt, DMF) → 7-hydroxy-2-oxo-N-aryl-2H-chromene-3-carboxamide
While specific examples with heterocyclic amines are less commonly detailed in the literature for this exact scaffold, the principles of amide bond formation using coupling agents like EDCI/HOBt, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally transferable. These reagents are widely used to couple carboxylic acids with a broad spectrum of amines, including less nucleophilic heterocyclic amines, indicating their potential utility in synthesizing N-heteroaryl analogues of the target compound.
Purification and Spectroscopic Characterization Techniques for Synthesized Chromene-3-Carboxamides
Following the synthesis, a crucial step is the purification of the crude product to isolate the desired chromene-3-carboxamide derivative in high purity, which is essential for accurate characterization and any subsequent applications. The structural confirmation of the purified compound is then performed using a combination of spectroscopic and spectrometric techniques.
Column chromatography is the most frequently reported method for the purification of synthesized 7-hydroxy-2-oxo-2H-chromene-3-carboxamides. acs.orgnih.govmdpi.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase is passed through the column.
The crude reaction mixture is first concentrated to remove the solvent, and the residue is then subjected to column chromatography. acs.orgmdpi.com The choice of the eluent system (mobile phase) is critical for achieving good separation. For coumarin-3-carboxamide derivatives, solvent systems of varying polarity are used, commonly consisting of mixtures of non-polar solvents like petroleum ether or hexane (B92381) and more polar solvents such as ethyl acetate (B1210297) (EtOAc). acs.orgnih.govmdpi.com For instance, a gradient of petroleum ether/ethyl acetate has been effectively used to purify 7-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide. acs.orgnih.gov The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.
Spectroscopic and Spectrometric Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Once purified, the definitive structure of the synthesized compound is established using a combination of modern analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For a typical 7-hydroxy-2-oxo-N-aryl-2H-chromene-3-carboxamide, the spectrum shows characteristic signals for the coumarin core protons and the protons of the N-aryl substituent. For example, in the spectrum of 7-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide (recorded in DMSO-d₆), the protons of the phenyl group attached to the amide nitrogen typically appear in the aromatic region (δ 7.0–7.8 ppm). The distinct protons of the coumarin ring can also be assigned. acs.orgnih.govmdpi.com The amide proton (NH) usually appears as a singlet at a downfield chemical shift (e.g., ~9.8 ppm), and the phenolic hydroxyl proton (OH) also gives a characteristic signal. acs.orgnih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include those for the two carbonyl carbons: the lactone carbonyl (C-2) and the amide carbonyl (C-3a), which resonate at downfield chemical shifts (typically >160 ppm). shd.org.rs The remaining carbons of the coumarin ring and the N-aryl substituent appear at characteristic chemical shifts in the aromatic region (approx. 100-160 ppm). shd.org.rsceon.rs
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a 7-hydroxy-2-oxo-2H-chromene-3-carboxamide shows several characteristic absorption bands:
A broad band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. nih.govresearchgate.netrsc.org
An N-H stretching vibration band from the amide group, typically around 3300-3400 cm⁻¹.
Strong absorption bands for the two carbonyl groups: the lactone C=O stretch usually appears at a higher wavenumber (around 1700-1750 cm⁻¹) compared to the amide C=O stretch (around 1650-1680 cm⁻¹). mdpi.comrsc.org
Bands in the 1500-1620 cm⁻¹ region are attributed to C=C stretching vibrations of the aromatic rings. nih.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula (with high-resolution mass spectrometry, HRMS). The fragmentation pattern observed in the mass spectrum can also offer structural clues. Coumarin derivatives often exhibit a characteristic fragmentation pattern involving the loss of a carbon monoxide (CO) molecule from the lactone ring, resulting in a prominent peak at [M-28]⁺. nih.gov The exact mass obtained from HRMS is a critical piece of data for confirming the identity of the newly synthesized compound. acs.org
Future Research and Academic Applications of this compound: A Prospective Outlook
The coumarin scaffold, a privileged structure in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Within this class, this compound represents a promising, yet underexplored, molecule. While extensive research has been conducted on the broader family of 2-oxo-2H-chromene-3-carboxamides, the specific N-propyl derivative warrants dedicated investigation to unlock its full therapeutic and academic potential. This article outlines future research directions and potential academic applications for this compound, focusing on rational drug design, the development of chemical probes, the exploration of new biological targets, and the integration of advanced omics technologies.
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